molecular formula C7H9N3O B13128236 4-(Ethylamino)pyrimidine-5-carbaldehyde

4-(Ethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B13128236
M. Wt: 151.17 g/mol
InChI Key: PPCODUXECVJVKI-UHFFFAOYSA-N
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Description

4-(Ethylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with an ethylamino group at the 4-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)pyrimidine-5-carbaldehyde typically involves the functionalization of a pyrimidine core. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The subsequent substitution of the chlorine atoms with an ethylamino group can be achieved through nucleophilic aromatic substitution (SNAr) reactions . The reaction conditions often involve the use of solvents, bases, and heating sources to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Ethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The ethylamino group can form hydrogen bonds and other interactions with active sites, while the aldehyde group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(Ethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of both an ethylamino group and an aldehyde group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-(ethylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H9N3O/c1-2-9-7-6(4-11)3-8-5-10-7/h3-5H,2H2,1H3,(H,8,9,10)

InChI Key

PPCODUXECVJVKI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC=C1C=O

Origin of Product

United States

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